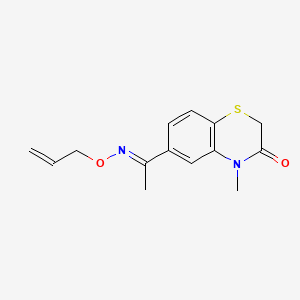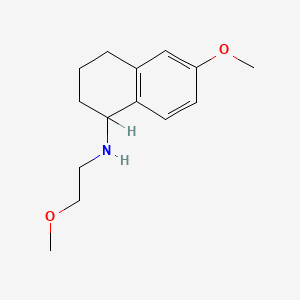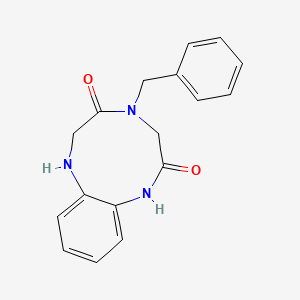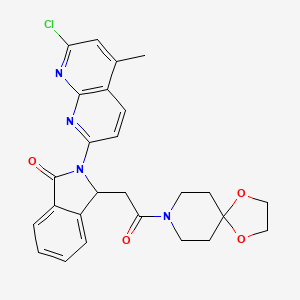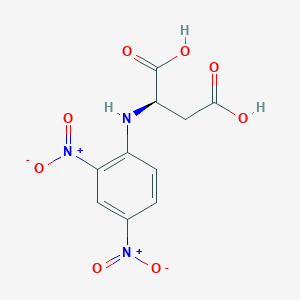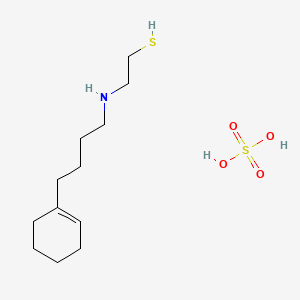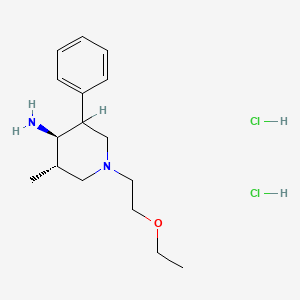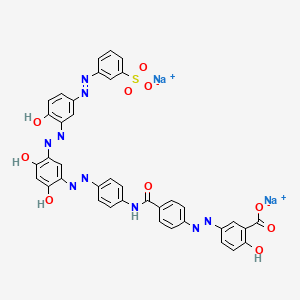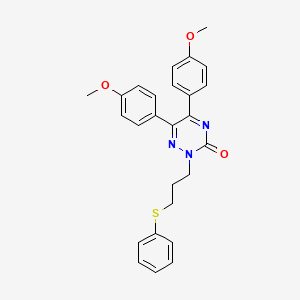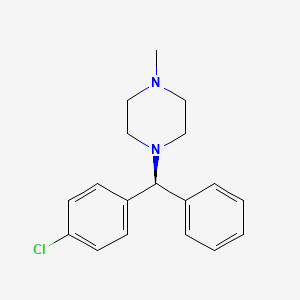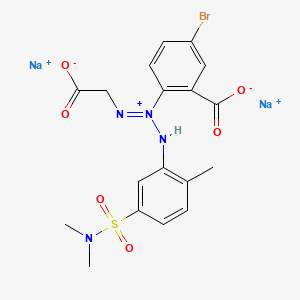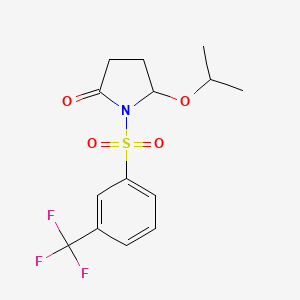
5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a trifluoromethyl group, and a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrrolidinone derivative with a trifluoromethyl phenyl sulfone under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Trifluoromethyl phenyl sulfone: Shares the trifluoromethyl and sulfonyl groups but lacks the pyrrolidinone ring.
Trifluoromethyl ketones: Similar in having the trifluoromethyl group but differ in the functional groups attached to the carbonyl carbon.
Uniqueness
5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone is unique due to its combination of a pyrrolidinone ring with a trifluoromethyl phenyl sulfone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
111711-92-3 |
|---|---|
分子式 |
C14H16F3NO4S |
分子量 |
351.34 g/mol |
IUPAC 名称 |
5-propan-2-yloxy-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C14H16F3NO4S/c1-9(2)22-13-7-6-12(19)18(13)23(20,21)11-5-3-4-10(8-11)14(15,16)17/h3-5,8-9,13H,6-7H2,1-2H3 |
InChI 键 |
FCECKPSEBQWTHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1CCC(=O)N1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


